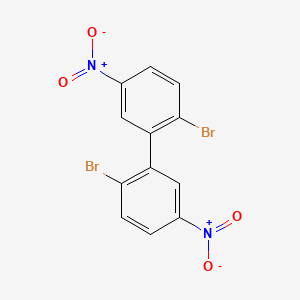
2,2'-Dibromo-5,5'-dinitrobiphenyl
Übersicht
Beschreibung
2,2’-Dibromo-5,5’-dinitrobiphenyl is an organic compound with the molecular formula C12H6Br2N2O4. It is a biphenyl derivative characterized by the presence of two bromine atoms and two nitro groups. This compound is known for its applications in various fields, including organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-Dibromo-5,5’-dinitrobiphenyl can be synthesized through a solvent-free Ullmann coupling reaction. This method involves the coupling of 2,5-dibromonitrobenzene in the presence of a copper catalyst under high-temperature conditions . The reaction typically yields high purity products and is favored for its efficiency and simplicity.
Industrial Production Methods
Industrial production of 2,2’-Dibromo-5,5’-dinitrobiphenyl often involves large-scale Ullmann coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dibromo-5,5’-dinitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.
Major Products
Reduction: The major product is 2,2’-dibromo-5,5’-diaminobiphenyl.
Substitution: Depending on the substituent introduced, various biphenyl derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
2,2’-Dibromo-5,5’-dinitrobiphenyl is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including carbazoles and dibenzosiloles.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electron-withdrawing properties.
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of 2,2’-Dibromo-5,5’-dinitrobiphenyl involves its electron-withdrawing nitro groups, which influence the reactivity of the biphenyl core These groups facilitate various chemical transformations by stabilizing reaction intermediates and transition states
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dibromobiphenyl: Lacks the nitro groups, making it less reactive in certain chemical transformations.
2,2’-Dinitrobiphenyl: Lacks the bromine atoms, which limits its use in substitution reactions.
Uniqueness
2,2’-Dibromo-5,5’-dinitrobiphenyl is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical modifications and applications in various fields.
Eigenschaften
IUPAC Name |
1-bromo-2-(2-bromo-5-nitrophenyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2O4/c13-11-3-1-7(15(17)18)5-9(11)10-6-8(16(19)20)2-4-12(10)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVFUJSGWQGGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547379 | |
| Record name | 2,2'-Dibromo-5,5'-dinitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52026-22-9 | |
| Record name | 2,2'-Dibromo-5,5'-dinitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















